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Istamycin AO: Core Technical Profile

Istamycin AO is a member of the istamycin family of aminoglycoside antibiotics, which are characterized as

2-deoxy-aminocyclitol-type antibiotics [1]. The table below summarizes its key characteristics as established

in early studies.

Property

Description

Empirical Formula

CAS Registry
Number

Physical Form

Melting Point

Specific Optical
Rotation

Solubility

Chemical Reactions

C15H32N407 [2]

72503-80-1 [3]

Hemi-carbonate salt is a colorless crystalline powder [4] [2]

No clear melting point; decomposes at 111-114°C [4]
[o]p22 = +76° (c=0.56 in water) [4] [2]

Soluble in water and methanol; slightly soluble or insoluble in ethanol and
other common organic solvents [4] [2]

Positive ninhydrin reaction and Rydon-Smith reaction [4] [2]
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Property Description

Producer Streptomyces tenjimariensis SS-939 (FERM P-4392) [4] [5]
Microorganism

Source of Isolation Soil sample from the sea bottom, Miura Peninsula, Kanagawa Prefecture,
Japan [2]

Early Research and Production

The initial research into Istamycin AO focused on its isolation, basic production methods, and preliminary

structural activity relationships.

¢ Fermentation and Isolation: The production process involved aerobically cultivating Streptomyces
tenjimariensis in a medium at 25-30°C for 2-7 days [4]. The antibiotics were then extracted from the
culture broth with water and purified [4].

¢ Production Optimization: Early studies found that optimal production required specific nutrients.
Starch and soybean meal were the most effective carbon and nitrogen sources, respectively. The
addition of 0.2% palmitate could double the yield of istamycins, whereas rapidly used sugars and
nitrogen sources like glucose or peptone substantially reduced production [5].

e Activity and SAR: Istamycins A and B were noted for their activity against a range of Gram-positive
and Gram-negative bacteria, including some aminoglycoside-resistant strains [5]. Early synthetic
studies created demethylated derivatives of istamycin A. It was found that the 4-N-methyl group is
essential for strong antimicrobial activity; derivatives without this group showed only weak activity

[6].

Congener Profiling and Epimeric Separation

A more recent study (2016) used advanced analytical techniques to profile the entire family of istamycin

congeners produced by S. tenjimariensis.

Feature Description

Analytical Method HPLC with electrospray ionization ion trap tandem mass spectrometry [1]
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Feature Description

Chromatographic Acquity CSH C18 [1]

Column

Elution Method Gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile [1]
Key Finding 16 natural istamycin congeners were profiled and quantified. Istamycin A

was the most abundant, followed by Istamycin B and Istamycin A0 [1].

Epimer Separation Five sets of 1- or 3-epimeric pairs were separated using a macrocyclic
glycopeptide-bonded chiral column [1]

This profiling work helps visualize the biosynthetic relationships between Istamycin A0 and other related

compounds, which can be conceptualized in the following pathway:

Biosynthetic Pathway

Istamycin AO Istamycin BO

Istamycin AP
Istamycin YO

Istamycin A Istamycin B

Istamycin A1 Istamycin A2 Istamycin A3 Istamycin B1 Istamycin B3

Istamycin C Istamycin X0 Istamycin CO Istamycin C1

Click to download full resolution via product page

Simplified biosynthetic relationships of key istamycin congeners based on analytical profiling. Major

components are highlighted.

Limitations and Paths for Deeper Research

The search results available are limited for creating a complete, contemporary whitepaper. Here are the key

gaps and suggested paths forward:
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e Lack of Detailed Protocols: The search results describe experiments only at a high level. The
original patents and older journal articles would need to be consulted for full experimental details.

¢ No Specific Signaling Pathways: The results confirm Istamycin AO is a protein synthesis inhibitor
that targets the ribosome [3], but do not elaborate on the specific signaling pathways it affects in
bacterial cells or its detailed mechanism of action.

¢ No Modern Molecular Studies: The information is largely historical, with a significant gap between
early 1980s studies and a 2016 analytical profiling paper. There is no current data on its potential in
modern drug development contexts.

To obtain the depth of information required for your whitepaper, I suggest you:

¢ Retrieve Original Documents: Use the provided patent numbers (e.g., JPS5643295A,
GB2048855A) to access the full patent documents, which will contain more detailed methodologies.

¢ Consult Specialized Databases: Search for "Istamycin AQ" in specialized scientific databases like
PubMed or Google Scholar to find the original full-text articles from The Journal of Antibiotics that
are referenced in these summaries.

¢ Investigate Broader Mechanisms: Look into recent reviews on aminoglycoside antibiotics to find
discussions on the class's mechanism of action, which can provide a theoretical framework for
Istamycin AQ's activity, even if specific studies are lacking.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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